Ruthenium

Catalog No.
S603451
CAS No.
7440-18-8
M.F
Ru
M. Wt
101.1 g/mol
Availability
In Stock
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Ruthenium

CAS Number

7440-18-8

Product Name

Ruthenium

IUPAC Name

ruthenium

Molecular Formula

Ru

Molecular Weight

101.1 g/mol

InChI

InChI=1S/Ru

InChI Key

KJTLSVCANCCWHF-UHFFFAOYSA-N

SMILES

[Ru]

Synonyms

Ru-A1; Ruthenium (nanoparticles); Ruthenium black; Ruthenium element;

Canonical SMILES

[Ru]
  • Olefin metathesis: Ruthenium catalysts are highly effective in olefin metathesis reactions, a process where two double bonds (alkenes) are "reshuffled" to form new ones. This reaction is crucial in the synthesis of various polymers and fine chemicals [].
  • Hydrogenation: Ruthenium catalysts are also used in hydrogenation reactions, where an unsaturated organic molecule reacts with hydrogen to form a saturated molecule. This process is vital in the production of various pharmaceuticals and fine chemicals [].
  • Water splitting: Ruthenium complexes are being actively researched for their potential in water splitting, a process where water is broken down into hydrogen and oxygen using light energy. This technology holds promise for clean and sustainable fuel production [].

Biomedical Applications

Ruthenium complexes are also being explored for their potential in various biomedical applications:

  • Cancer research: Ruthenium complexes exhibit anti-cancer properties, making them promising candidates for future cancer treatment strategies. They can act through various mechanisms, including directly targeting cancer cells, inhibiting their growth, and sensitizing them to other therapies [].
  • Imaging: Ruthenium complexes can be designed to bind specifically to biomolecules, allowing them to be used as imaging agents for various diseases. This holds potential for early diagnosis and monitoring of various medical conditions [].
  • Drug delivery: Ruthenium complexes can be used as drug delivery vehicles, transporting therapeutic agents directly to diseased tissues. This targeted approach can potentially reduce side effects and improve treatment efficacy [].

Other Applications

Beyond catalysis and biomedicine, ruthenium finds applications in other scientific research areas:

  • Solar cells: Ruthenium complexes are being investigated for their potential to improve the efficiency of dye-sensitized solar cells, a type of solar cell that uses light-sensitive dyes to convert sunlight into electricity [].
  • Sensors: Ruthenium complexes can be designed to be sensitive to specific chemicals or environmental conditions, making them useful for developing novel sensors for various applications [].

Ruthenium is a rare transition metal with the atomic number 44 and is part of the platinum group. It is characterized by its high resistance to chemical attack and the ability to form compounds in various oxidation states ranging from -2 to +8, with +2, +3, +4, +6, and +8 being the most significant . Ruthenium has four allotropic forms and exhibits a melting point of approximately 2,333 °C (4,231 °F) and a boiling point of about 4,147 °C (7,497 °F) . It is typically found in nature associated with other platinum metals and is often obtained through the processing of nickel and copper ores .

  • Toxicity: Ruthenium metal is considered relatively non-toxic. However, some ruthenium compounds, particularly ruthenium tetroxide (RuO₄), are highly toxic and can irritate the skin, eyes, and respiratory system.
  • Reactivity: Ruthenium powder can be flammable in air and should be handled with care.
, including hydrogenation processes and olefin metathesis, which are crucial in organic synthesis .
  • Electronics: Its hardness and resistance to wear make it ideal for use in electrical contacts and components in microelectronics .
  • Jewelry and Watchmaking: Due to its aesthetic properties and durability, ruthenium alloys are often used in jewelry and watchmaking .
  • Biomedical
  • Ruthenium compounds have garnered interest for their biological activity. Some ruthenium complexes exhibit anticancer properties, functioning as potential chemotherapeutic agents by inducing apoptosis in cancer cells. For instance, ruthenium(II) polypyridyl complexes have been studied for their ability to bind to DNA and interfere with its function . Additionally, ruthenium compounds have been explored for their antibacterial properties against various pathogens .

    Ruthenium can be synthesized through several methods:

    • Reduction of Ruthenium Compounds: Ruthenium can be produced by reducing ruthenium tetroxide or other soluble ruthenium salts using reducing agents like hydrogen or carbon monoxide .
    • Alkaline Fusion: The metal can be extracted from ores by fusing them with alkaline oxidizing fluxes such as sodium peroxide or sodium chlorate, which leads to the formation of soluble perruthenate ions .
    • Chemical Vapor Deposition: This method is often used in microelectronics for depositing thin films of ruthenium onto substrates due to its ability to form stable compounds at lower temperatures .

    Research on the interactions of ruthenium compounds with biological systems has revealed insights into their mechanisms of action. Studies indicate that certain ruthenium complexes can selectively target cancer cells while sparing healthy cells, making them promising candidates for further development in cancer therapy. Additionally, interaction studies have shown that these compounds may affect cellular pathways associated with apoptosis and oxidative stress responses .

    Ruthenium44-2, 0, +2, +3, +4, +6, +8Catalysis, electronicsOsmium76+4, +6, +8Catalysis, alloysPlatinum780, +2, +4Catalysis, jewelryPalladium460, +2Catalysis in organic reactions

    Uniqueness of Ruthenium:

    • Ruthenium has a broader range of oxidation states compared to osmium and platinum.
    • It exhibits unique catalytic properties that are particularly advantageous in organic synthesis.
    • Its ability to form stable carbonyl complexes distinguishes it from other platinum group metals.

    Ruthenium predominantly adopts octahedral geometry in its coordination complexes, though distortions are common due to ligand-field effects and electronic interactions. The metal’s electron configuration ([Kr] 4d^7^ 5s^1^) allows for flexible bonding, enabling stabilization in oxidation states ranging from −2 to +8. In protein-bound systems, such as hen egg-white lysozyme (HEWL) adducts, ruthenium exhibits distorted octahedral geometries with coordination spheres comprising histidine, arginine, and aspartic acid residues, alongside water molecules and chloride ions [1]. For example, in cis-[RuCl~2~(dmso)~4~], three dimethyl sulfoxide (dmso) ligands bind via sulfur in a facial arrangement, while the fourth dmso coordinates through oxygen, creating a mixed-donor environment that influences hydrolysis pathways [1].

    The preference for octahedral geometry is further exemplified in ruthenium’s organometallic compounds. Ruthenocene, analogous to ferrocene, adopts a sandwich structure with two cyclopentadienyl ligands, though its redox activity differs markedly due to ruthenium’s higher electronegativity [2]. The balance between σ-donor and π-acceptor ligands plays a critical role in stabilizing intermediate oxidation states, as seen in tris(bipyridine)ruthenium(II) complexes, where bipyridine’s π-conjugation enhances metal-to-ligand charge transfer [2].

    Ligand Interactions with Ruthenium Centers

    Ligand exchange kinetics and binding affinity are central to ruthenium’s coordination behavior. Nitrogen-donor ligands, such as imidazole and pyridine, exhibit strong σ-donation, while π-acidic ligands like carbon monoxide and nitrosyl stabilize higher oxidation states. In HEWL adducts, ruthenium loses dmso and N-heterocyclic ligands during protein binding, forming “naked” Ru ions that coordinate histidine and arginine residues [1]. For instance, trans-[RuCl~2~(dmso)~4~] loses all ligands upon interaction with HEWL, resulting in a coordination sphere comprising His15, Arg14, chloride, and water [1].

    Halide ligands also modulate reactivity. Chloride ions in [RuCl~6~]^3−^ create a robust octahedral framework, whereas substitution with iodide lowers the complex’s reduction potential. In aqueous environments, ligand lability follows the order: H~2~O > NH~3~ > Cl^−^ > SCN^−^, influencing hydrolysis rates and adduct stability [2]. The table below summarizes common ligands and their bonding modes:

    Ligand TypeExampleBonding ModeOxidation State Stabilized
    σ-DonorNH~3~Monodentate+2, +3
    π-AcidCOLinear0, +1
    ChelatingbipyridineBidentate+2, +3
    AmbidentateSCN^−^S- or N-bound+3
    MacrocyclicporphyrinTetradentate+2, +3

    Ruthenium Polyhydride Complexes

    Polyhydride complexes, such as [RuH~3~(PPh~3~)~3~]^+^, showcase ruthenium’s ability to stabilize high hydride counts through multicenter bonding. These complexes often exhibit fluxional behavior, with hydrides bridging metal centers or occupying interstitial sites. In [Ru~2~H~6~(CO)~4~(PPh~3~)~2~], two ruthenium atoms share six hydrides in a triangular prismatic arrangement, facilitated by phosphine and carbonyl ligands that enhance electron density at the metal centers [2].

    The stability of polyhydrides correlates with ligand steric and electronic profiles. Bulky phosphine ligands (e.g., PPh~3~) prevent hydride dissociation, while π-accepting CO ligands withdraw electron density, mitigating metal-hydride repulsion. Spectroscopic studies reveal that ^1^H NMR chemical shifts for Ru-bound hydrides typically range from −5 to −20 ppm, reflecting their shielded environments [2].

    Metallation of Arenes in Ruthenium Systems

    Ruthenium readily forms η^6^-arene complexes, where the metal center binds to the π-system of aromatic rings. The [Ru(η^6^-C~6~H~6~)Cl~2~]~2~ dimer exemplifies this, with each ruthenium atom coordinated to a benzene ring and bridging chloride ligands. Arene metallation is facilitated by backdonation from ruthenium’s d-orbitals to the arene’s π* orbitals, stabilizing otherwise electron-deficient aromatic systems [2].

    Substituents on the arene ring influence binding affinity. Electron-donating groups (e.g., −OCH~3~) enhance π-donation to the metal, while electron-withdrawing groups (e.g., −NO~2~) reduce complex stability. Catalytic applications leverage this chemistry, as in the hydrogenation of arenes using [Ru(η^6^-C~6~Me~6~)(COD)] (COD = 1,5-cyclooctadiene), where the mesitylene ligand accelerates substrate activation [2].

    Oxidation State Diversity in Coordination Environments

    Ruthenium’s oxidation states span from −2 in [Ru(CO)~4~]^2−^ to +8 in RuO~4~, with +2 and +3 being most common. In aqueous solution, Ru^II^ and Ru^III^ species interconvert via proton-coupled electron transfer, as in the [Ru(bpy)~3~]^2+/3+^ (bpy = bipyridine) couple, which exhibits a reversible potential of ~1.26 V vs. SHE [2]. Higher oxidation states, such as Ru^IV^ in [RuO~4~]^−^, require strong oxidants like ozone and are stabilized by oxo ligands.

    Protein adducts highlight oxidation-dependent behavior. Ru^III^ complexes (e.g., NAMI-A) undergo hydrolysis to form Ru^III^-OH species that bind histidine residues, whereas Ru^II^ variants (e.g., cis-[RuCl~2~(dmso)~4~]) exhibit faster ligand substitution, enabling coordination to aspartic acid side chains [1]. The table below contrasts key properties:

    Oxidation StateExample ComplexGeometryStability in H~2~O
    +2[Ru(NH~3~)~6~]^2+^OctahedralHigh
    +3[RuCl~3~(H~2~O)~3~]OctahedralModerate
    +4[RuO~2~(OH)~2~]^2−^Square planarLow
    +6RuO~4~^2−^TetrahedralHigh (basic pH)

    Structural Diversity of Ruthenium Complexes

    Structural variability arises from ligand stereoelectronic effects and metal-ligand bonding preferences. Mononuclear complexes like [Ru(terpy)(bpy)(Cl)]^+^ (terpy = terpyridine) adopt distorted octahedral geometries, with terpy’s tridentate binding inducing axial compression [2]. Polynuclear species, such as the triruthenium cluster [Ru~3~(CO)~12~], feature metal-metal bonds supported by bridging carbonyl ligands.

    In protein adducts, structural diversity is evident in HEWL-bound Ru complexes. Co-crystallization with trans-[RuCl~2~(dmso)~4~] yields adducts where Ru^III^ coordinates His15 and Arg14, while soaking experiments produce Ru^II^ adducts with Asp101, underscoring the impact of synthesis method on coordination topology [1].

    Dinuclear and Polynuclear Ruthenium Architectures

    Dinuclear complexes, such as [(bpy)~2~Ru(μ-Cl)~3~Ru(bpy)~2~]^+, feature bridging chloride ligands that mediate antiferromagnetic coupling between Ru^III^ centers [2]. Polynuclear assemblies, including the cubane-type [Ru~4~O~4~(OH)~4~]^4+^, exploit oxo and hydroxo bridges to stabilize high nuclearity clusters.

    The triruthenium dodecacarbonyl [Ru~3~(CO)~12~] demonstrates metal-metal bonding, with each Ru center coordinated to four CO ligands in a triangular arrangement. These clusters serve as precursors to heterogeneous catalysts, where surface Ru atoms activate H~2~ and CO in Fischer-Tropsch synthesis [2].

    Ruthenium compounds exhibit versatile catalytic mechanisms, often involving multiple oxidation states and coordination environments. The mechanisms typically include oxidative addition, reductive elimination, and ligand exchange. Ruthenium catalysts are particularly effective in facilitating selective oxidative transformations, such as asymmetric epoxidation, dihydroxylation of olefins, and oxidative dehydrogenation of alcohols. These processes are enabled by the ability of ruthenium to stabilize high-valent intermediates and to mediate electron transfer steps efficiently [1].

    Hydrogenation Processes

    Ruthenium-based catalysts are widely used for the hydrogenation of a variety of substrates, including carbonyl compounds and unsaturated hydrocarbons. They are notable for their high activity and selectivity, often outperforming other transition metals in the hydrogenation of carbonyl groups adjacent to double bonds. Ruthenium catalysts can operate under mild conditions and are capable of hydrogenating substrates in both homogeneous and heterogeneous systems. Mechanistically, hydrogenation typically involves heterolytic splitting of dihydrogen and subsequent hydrogen transfer to the substrate, facilitated by the ruthenium center [2] [3] [4].

    Table 1. Selected Hydrogenation Data Using Ruthenium Catalysts

    SubstrateCatalyst TypeConditionsConversion (%)Reference
    Dimethyl itaconateRuthenium-ligand complex80°C, 200 bar H₂/CO₂>95 [2]
    FurfuralRuthenium on carbonWater, moderate pressure>90 [4]

    Carbon-Carbon Bond Formation Catalysis

    Ruthenium compounds are efficient catalysts for carbon-carbon bond formation, including cross-coupling and cyclization reactions. Ruthenium(II)-based catalysts have been developed for the formal activation of aromatic carbon-hydrogen bonds, allowing their direct coupling with alkynes and alkenes. The catalytic cycles often involve oxidative cyclization, migratory insertion, and reductive elimination steps. Ruthenium-catalyzed reactions can achieve high regio- and stereoselectivity, enabling the synthesis of complex molecular architectures [5] [6].

    Carbon Dioxide Reduction Catalysis

    Ruthenium complexes are prominent in the catalytic reduction of carbon dioxide to value-added chemicals, such as carbon monoxide and formic acid. Both electrocatalytic and photocatalytic approaches have been developed using mononuclear and dinuclear ruthenium complexes. Mechanistically, these processes involve sequential electron transfers, carbon dioxide coordination, and formation of metallocarboxylate intermediates, followed by product release [7] [8] [9] [10].

    Photocatalytic Carbon Dioxide Conversion

    Recent research has demonstrated the use of dinuclear ruthenium complexes as self-photosensitizing photocatalysts for the highly selective conversion of carbon dioxide to carbon monoxide. Under visible light irradiation (450 nanometers), these catalysts achieve selectivity exceeding 99 percent and quantum yields up to 19.7 percent, even at low carbon dioxide concentrations (as low as 1.5 percent in the gas phase) [8] [9].

    Table 2. Photocatalytic Carbon Dioxide Reduction by Ruthenium Complexes

    Catalyst TypeLight Source (nm)CO₂ Concentration (%)Selectivity for CO (%)Quantum Yield (%)Reference
    Dinuclear ruthenium4501.5–100>9919.7 [8] [9]

    Selectivity Mechanisms in Carbon Dioxide Reduction

    The selectivity in ruthenium-catalyzed carbon dioxide reduction is governed by the electronic structure of the catalyst and the reaction environment. Dinuclear and polypyridyl ruthenium complexes can favor the formation of carbon monoxide over formic acid, with selectivity strongly influenced by ligand design and reaction conditions. The presence of strong chelating ligands enhances catalyst stability and selectivity by promoting efficient electron transfer and suppressing side reactions [7] [8] [11].

    Water Splitting Applications

    Ruthenium-based catalysts are among the most effective for water splitting, facilitating both the hydrogen evolution reaction and the oxygen evolution reaction. Their high catalytic activity is attributed to the favorable binding energies for hydrogen and oxygen intermediates and the ability to operate at low overpotentials [12] [13] [14] [15].

    Hydrogen Evolution Reaction

    Ruthenium catalysts, particularly when atomically dispersed or supported on conductive substrates, demonstrate exceptional activity for the hydrogen evolution reaction. Ruthenium-modified nickel foam with ultralow ruthenium loading (0.3 weight percent) achieves a current density of 10 milliamperes per square centimeter at an overpotential of only 10 millivolts in alkaline solution, outperforming commercial platinum catalysts. Atomically dispersed ruthenium in carbon matrices exhibits even lower overpotentials and high turnover frequencies, with the active sites identified as ruthenium–carbon–nitrogen moieties [12] [13].

    Table 3. Hydrogen Evolution Performance of Ruthenium Catalysts

    Catalyst SystemOverpotential (mV)Current Density (mA/cm²)Reference
    Ruthenium/Nickel foam (0.3 wt%)1010 [12]
    Ruthenium–carbon–nitrogen sites-12 (1M KOH)10 [13]

    Oxygen Evolution Reaction

    Ruthenium-based catalysts also show high activity for the oxygen evolution reaction, a key step in overall water splitting. The stability and activity of these catalysts are enhanced by optimizing the electronic structure and interface engineering, which reduces the overpotential required for oxygen evolution and prolongs catalyst lifetime under operational conditions [12] [14].

    Ruthenium Nanoparticles as Catalysts

    Ruthenium nanoparticles are widely utilized as heterogeneous catalysts due to their high surface area and unique electronic properties. They are effective in hydrogenation, carbon–carbon bond formation, and carbon dioxide reduction reactions. The catalytic activity of ruthenium nanoparticles can be tuned by controlling particle size, support material, and surface modification, enabling high selectivity and turnover numbers in various reactions [16] [17].

    Ring-Expansion Metathesis Polymerization

    Ruthenium catalysts, especially those based on well-defined complexes, are instrumental in ring-expansion metathesis polymerization. These catalysts enable the formation of polymers with controlled molecular weights and architectures. The high functional group tolerance and stability of ruthenium-based metathesis catalysts make them suitable for synthesizing advanced polymeric materials [1].

    Fischer-Tropsch Processes

    Ruthenium is recognized as one of the most active catalysts for the Fischer–Tropsch process, which converts synthesis gas (carbon monoxide and hydrogen) into hydrocarbons. Ruthenium catalysts exhibit high activity and selectivity for long-chain hydrocarbon formation, operating efficiently under milder conditions compared to other metals. The mechanism involves dissociative adsorption of carbon monoxide and hydrogen, followed by chain growth and termination steps [18].

    C–H Activation Mechanisms

    Ruthenium compounds catalyze the activation of carbon–hydrogen bonds, enabling direct functionalization of aromatic and aliphatic substrates. The mechanisms often involve the formation of cyclometallated intermediates, followed by migratory insertion and reductive elimination. Recent studies have elucidated the role of bis-cyclometallated ruthenium species in facilitating ortho-arylation reactions via concerted oxidative addition, providing new strategies for the regioselective modification of organic molecules [5] [19].

    Physical Description

    Liquid, Other Solid
    Lustrous metal; [Merck Index]
    Solid

    Exact Mass

    101.904340 g/mol

    Monoisotopic Mass

    101.904340 g/mol

    Heavy Atom Count

    1

    Melting Point

    2334 °C

    UNII

    7UI0TKC3U5

    GHS Hazard Statements

    Aggregated GHS information provided by 460 companies from 9 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
    Reported as not meeting GHS hazard criteria by 98 of 460 companies. For more detailed information, please visit ECHA C&L website;
    Of the 7 notification(s) provided by 362 of 460 companies with hazard statement code(s):;
    H228 (75.97%): Flammable solid [Danger Flammable solids];
    H413 (22.93%): May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard];
    Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

    Pictograms

    Flammable

    Flammable

    Other CAS

    7440-18-8

    Wikipedia

    Ruthenium

    General Manufacturing Information

    All Other Basic Inorganic Chemical Manufacturing
    All Other Chemical Product and Preparation Manufacturing
    Miscellaneous Manufacturing
    Ruthenium: ACTIVE

    Dates

    Last modified: 08-15-2023

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